3-phenylpent-4-enoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

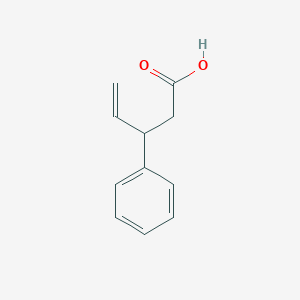

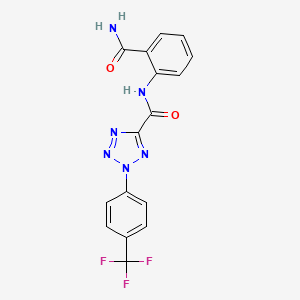

3-Phenylpent-4-enoic acid is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a mono-isotopic mass of 176.083725 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a benzene ring) attached to a pent-4-enoic acid group (a five-carbon chain with a carboxylic acid group at one end and a double bond close to the other end) .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 46-48 degrees Celsius . It has a molecular weight of 176.22 .科学的研究の応用

Photocatalysis in Organic Synthesis

3-Phenylpent-4-enoic acid has been utilized in photocatalysis, particularly in the generation of sulfonated isobenzofuran-1(3H)-ones. This process involves the use of 2-vinylbenzoic acids, aryldiazonium tetrafluoroborates, and sulfur dioxide surrogates under visible light, with a photocatalyst aiding the single electron transfer for the formation of the desired products (Zhang, Zhou, & Wu, 2018).

Biotransformations in Organic Chemistry

The compound plays a significant role in the biotransformations of nitriles. It is involved in the process catalyzed by Rhodococcus erythropolis, where it demonstrates an unusual beta-vinyl effect on the biocatalytic efficiency and enantioselectivity of the amidase. This has practical applications in the synthesis of chiral gamma-amino acids and other derivatives (Gao, Wang, Zheng, & Wang, 2006).

Reaction with Benzene

Research on the reaction of 5-phenylpenta-2,4-dienoic acid with benzene under certain conditions has led to the formation of compounds like 5,5-diphenylpent-2-enoic acid and other carbocyclic compounds. These findings have implications in the study of intramolecular acylation and addition reactions (Ismagilova, Zakusilo, Osetrova, & Vasilyev, 2020).

Applications in Medicinal Chemistry

The kinetic resolution of 3-phenyl-4-pentenoic acid esters and its use in the synthesis of biologically relevant compounds like Femoxetine and LG 121071 have been studied. This demonstrates its potential in the development of pharmaceuticals (Brodzka, Koszelewski, & Ostaszewski, 2012).

Safety and Hazards

The safety information available indicates that 3-phenylpent-4-enoic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

The primary target of 3-phenylpent-4-enoic acid is Rotamase Pin1 (PIN1) . PIN1 is a peptidyl-prolyl cis-trans isomerase that binds to and isomerizes specific phosphorylated Ser/Thr-Pro (pSer/Thr-Pro) motifs . It plays a crucial role in inducing conformational changes in a subset of phosphorylated proteins, acting as a molecular switch in multiple cellular processes .

Mode of Action

This compound interacts with its target, PIN1, by binding to the phosphorylated Ser/Thr-Pro motifs. This interaction induces conformational changes in the protein structure . PIN1 displays a preference for acidic residues located N-terminally to the proline bond to be isomerized .

Biochemical Pathways

The interaction of this compound with PIN1 affects several biochemical pathways. For instance, it regulates mitosis by interacting with NIMA and attenuating its mitosis-promoting activity . It also down-regulates the kinase activity of BTK . Furthermore, it can transactivate multiple oncogenes and induce centrosome amplification, chromosome instability, and cell transformation .

Pharmacokinetics

Its molecular weight of 17622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of this compound’s action at the molecular and cellular level is multifaceted. It can lead to changes in cell cycle regulation, kinase activity, and gene expression . These changes can ultimately lead to effects such as cell transformation and chromosome instability .

特性

IUPAC Name |

3-phenylpent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENLDXDXWGMLMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=O)O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B3014830.png)

![3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B3014833.png)

![2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole](/img/structure/B3014837.png)

![N-(2-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3014841.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B3014844.png)

![6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B3014847.png)

![N-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B3014853.png)